molecular formula C14H15NO2S B14621934 3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione CAS No. 59280-86-3

3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione

Katalognummer: B14621934
CAS-Nummer: 59280-86-3
Molekulargewicht: 261.34 g/mol
InChI-Schlüssel: JPPQPTAPGHAGPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione is a heterocyclic compound that belongs to the quinoline family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dimethoxy-4-methylquinoline with ethenyl thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with DNA and proteins can lead to antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dimethoxy-4-methylquinoline: Lacks the ethenyl and thione groups but shares the quinoline core.

    3-ethenyl-6,7-dimethoxyquinoline: Similar structure but without the thione group.

    4-methyl-1H-quinoline-2-thione: Similar structure but lacks the ethenyl and methoxy groups.

Uniqueness

3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione is unique due to the presence of both the ethenyl and thione groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

59280-86-3

Molekularformel

C14H15NO2S

Molekulargewicht

261.34 g/mol

IUPAC-Name

3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione

InChI

InChI=1S/C14H15NO2S/c1-5-9-8(2)10-6-12(16-3)13(17-4)7-11(10)15-14(9)18/h5-7H,1H2,2-4H3,(H,15,18)

InChI-Schlüssel

JPPQPTAPGHAGPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=S)NC2=CC(=C(C=C12)OC)OC)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.